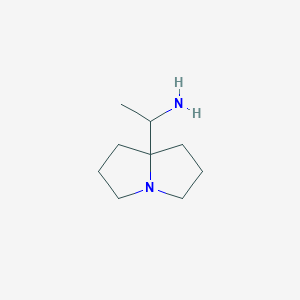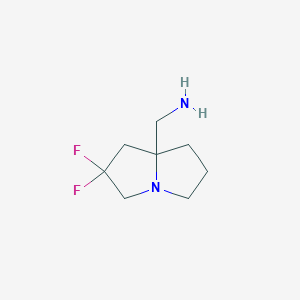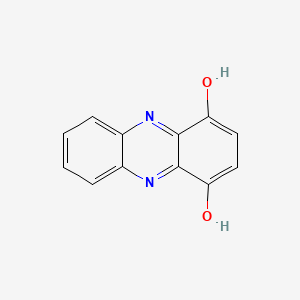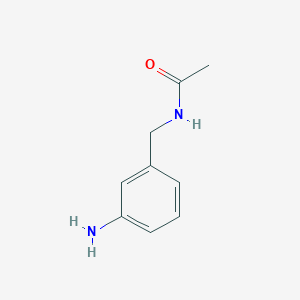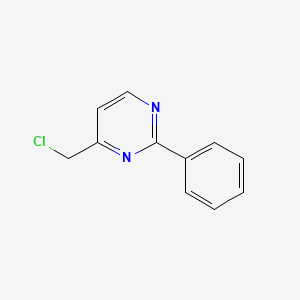
4-(Chloromethyl)-2-phenylpyrimidine
Vue d'ensemble
Description
4-(Chloromethyl)-2-phenylpyrimidine is a chemical compound that belongs to the pyrimidine family. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
4-(Chloromethyl)-2-phenylpyrimidine has been extensively used in scientific research for various applications. It has been used as a building block in the synthesis of various pharmaceuticals, including antiviral and anticancer drugs. It has also been used as a precursor for the synthesis of agrochemicals such as herbicides and fungicides.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-phenylpyrimidine is not well understood. However, it is believed to act as an alkylating agent, which means it can modify DNA and RNA molecules by adding an alkyl group. This modification can lead to the inhibition of DNA replication and cell division, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Chloromethyl)-2-phenylpyrimidine have been studied extensively. It has been shown to have cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antiviral activity against HIV-1 and other viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(Chloromethyl)-2-phenylpyrimidine in lab experiments is its versatility. It can be used as a building block for the synthesis of various pharmaceuticals and agrochemicals. However, one of the main limitations is its toxicity. It is a highly toxic compound and should be handled with care.
Orientations Futures
There are several future directions for the research and development of 4-(Chloromethyl)-2-phenylpyrimidine. One of the main areas of research is the development of new antiviral and anticancer drugs based on this compound. Another area of research is the development of new synthetic methods for the production of 4-(Chloromethyl)-2-phenylpyrimidine. Additionally, the toxicity of this compound needs to be further studied to ensure safe handling and use in lab experiments.
Conclusion:
4-(Chloromethyl)-2-phenylpyrimidine is an important chemical compound that has been extensively used in scientific research for various applications. Its versatility as a building block for the synthesis of pharmaceuticals and agrochemicals makes it a valuable tool in the field of chemistry. However, its toxicity should be taken into consideration when handling and using this compound in lab experiments. Further research is needed to fully understand its mechanism of action and to develop new applications for this compound.
Propriétés
IUPAC Name |
4-(chloromethyl)-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPVJFSYLOXSBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-phenylpyrimidine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

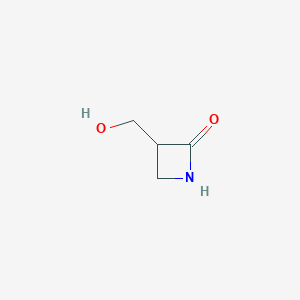

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B3324044.png)
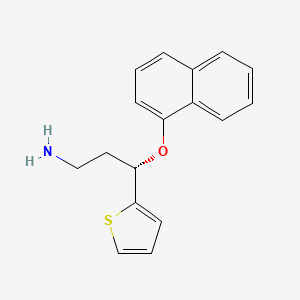

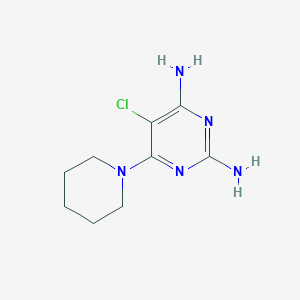


![Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B3324080.png)
